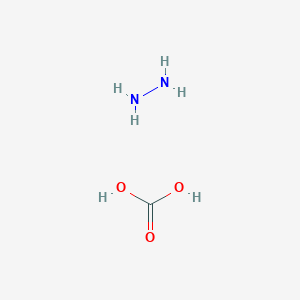

Hydrazine Carbonate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of hydrazine and its derivatives involves various chemical processes and methodologies. For instance, an electrochemical strategy has been developed for hydrazine synthesis through the oxidative N-N coupling of an ammonia surrogate, demonstrating the versatility and potential for efficient hydrazine production (Wang et al., 2020).

Molecular Structure Analysis

The molecular structure of hydrazine has been elucidated using techniques such as electron diffraction and infrared vibration-rotation spectrum analysis, providing insights into bond distances and amplitudes that are crucial for understanding hydrazine's chemical behavior (Morino, Iijima, & Murata, 1960).

Chemical Reactions and Properties

Hydrazine interacts with various chemicals, forming complexes with distinct properties. For example, its reaction with copper(II) chloride in acidic solutions produces multiple complexes, showcasing hydrazine's role as a reducing agent and its ability to form compounds with different valences and magnetic properties (Brown et al., 1979).

Physical Properties Analysis

Research on hydrazine's physical properties, including studies on its solvent properties, has led to novel approaches in material science. For example, hydrazine's solvent capabilities enable the direct dissolution of metal chalcogenides, simplifying the synthesis of new materials (Yuan & Mitzi, 2009).

Chemical Properties Analysis

Hydrazine's chemical properties are pivotal in its applications across various fields. It serves as a precursor in synthesizing high-performance energetic materials, underscoring its importance in the development of advanced materials (Badgujar et al., 2009).

Wissenschaftliche Forschungsanwendungen

-

Energy-Saving Hydrogen Production

- Hydrazine and its derivatives have been used in energy-saving hydrogen production . For instance, a study reported the use of a pyridinic nitrogen-rich carbon paper for hydrazine oxidation-hybrid seawater electrolysis toward efficient H2 generation . The process involved catalyzing the hydrazine oxidation reaction (HzOR) to replace oxygen evolution reaction (OER) in neutral simulated seawater .

- The method involved the use of robust metal-free pyridinic nitrogen-rich carbon paper (N-CP-800) which effectively catalyzed the HzOR . The resulting N-CP-800 enriched with pyridinic nitrogen required a potential of only 0.78 V vs. reversible hydrogen electrode at 10 mA cm −2 for HzOR in neutral media .

- The outcome was an energy-saving hydrogen production process that was more efficient than traditional methods .

-

Synthesis of Hydrazones, Quinazolines, and Schiff Bases

- Hydrazine and its derivatives have been used in the synthesis of hydrazones, quinazolines, and Schiff bases . The process involved combining suitable aldehydes with four hydrazides .

- The methods of application included solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The resulting compounds underwent post-synthetic modifications in reactions with 3- or 4-pyridinecarbaldehyde vapours to form hydrazone-Schiff bases .

- The outcomes of these syntheses were compounds with potential pharmacological activities .

-

Cancer-Fighting Chemicals

- Hydrazine and its derivatives have been used in the development of cancer-fighting chemicals . Researchers have created novel compounds that target cell death pathways like apoptosis, necrosis, and autophagy .

- The methods of application involved the synthesis of hydrazone chemicals that have a unique biologic action and excellent coordination ability .

- The outcomes were novel compounds with potential cancer-fighting properties .

Safety And Hazards

Hydrazine Carbonate is highly hazardous. It may be fatal if inhaled, swallowed, or absorbed through the skin . It is extremely destructive to the mucous membranes and upper respiratory tract, eyes, and skin . Inhalation may result in spasm, inflammation, and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema . Symptoms of exposure may include burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting . It may cause allergic reactions and can cause CNS depression .

Zukünftige Richtungen

Hydrazine, a component of hydrazine carbonate, has been studied for its potential in boosting electrochemical hydrogen production . A bimetallic and hetero-structured phosphide catalyst has been fabricated to catalyze both hydrazine oxidation and hydrogen evolution reactions . This research suggests potential future directions in the use of hydrazine and its derivatives in energy-saving strategies for hydrogen production .

Eigenschaften

IUPAC Name |

carbonic acid;hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.H4N2/c2-1(3)4;1-2/h(H2,2,3,4);1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYMQUSHTAONGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)O.NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563096 | |

| Record name | Carbonic acid--hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrazine Carbonate | |

CAS RN |

112077-84-6 | |

| Record name | Carbonic acid--hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

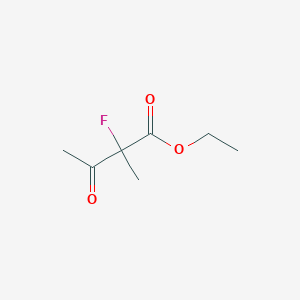

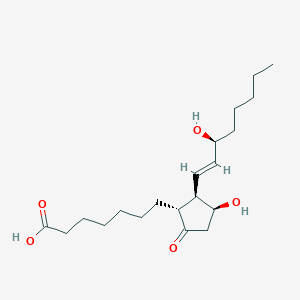

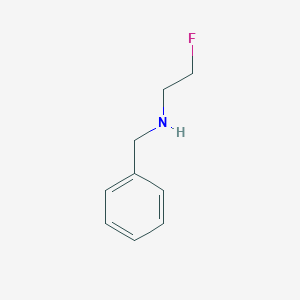

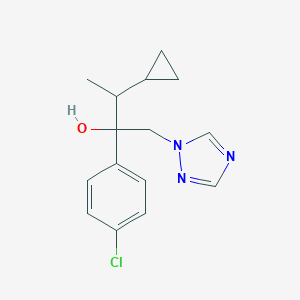

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

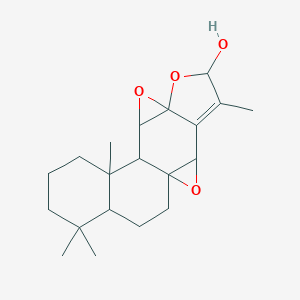

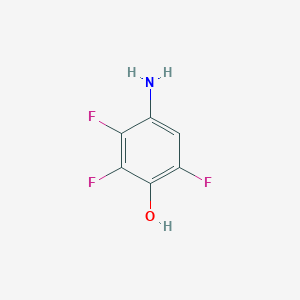

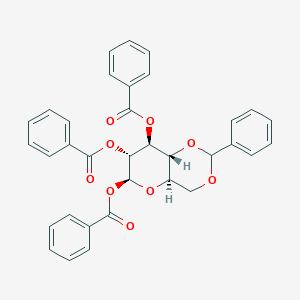

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester](/img/structure/B38994.png)

![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B39013.png)

![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)